2-Methyladamantane

Übersicht

Beschreibung

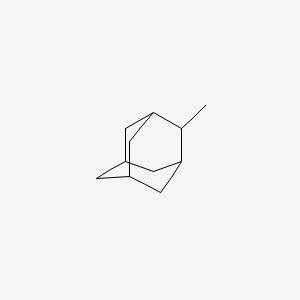

. This compound is characterized by its unique cage-like structure, which imparts significant stability and rigidity. It is used in various fields due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyladamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane using methylating agents under acidic conditions. For instance, the reaction of adamantane with methyl iodide in the presence of aluminum chloride as a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-methyleneadamantane. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve high yields .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyladamantane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methyladamantanone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert 2-methyladamantanone back to this compound using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation reactions can introduce halogen atoms into the adamantane structure.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Chlorine gas, bromine.

Major Products Formed:

Oxidation: 2-Methyladamantanone.

Reduction: this compound.

Substitution: 2-Methyl-2-chloroadamantane, 2-Methyl-2-bromoadamantane.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Functional Derivatives

2-Methyladamantane serves as a precursor for synthesizing various functional adamantane derivatives. These derivatives are valuable in developing advanced materials and catalysts due to their robust cage-like structure, which enhances stability and reactivity .

Catalysis

The compound has been utilized in catalytic processes, particularly in promoting reactions that are otherwise challenging. For instance, it can facilitate the hydrolysis of sterically hindered esters, significantly improving reaction rates and yields when used with specific ligands such as cryptands .

Biological Applications

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit potential biological activities, including antiviral and anticancer effects. These compounds have been studied for their ability to inhibit viral replication and cancer cell proliferation, making them candidates for further pharmacological development .

Drug Delivery Systems

The stability and biocompatibility of this compound derivatives make them suitable for drug delivery applications. Their unique structure allows for effective encapsulation of therapeutic agents, enhancing the delivery efficiency to targeted sites within the body.

Industrial Applications

High-Energy Fuels and Lubricants

In industrial settings, this compound is used in producing high-energy fuels and lubricants. Its thermal stability and rigidity contribute to the performance characteristics of these products, making them suitable for demanding applications.

Polymers Production

The compound's properties also lend themselves to polymer production. Its inclusion in polymer formulations can enhance mechanical strength and thermal resistance, which are critical parameters in material science.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Methyladamantane and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes or receptors, modulating biological pathways. The cage-like structure of this compound allows it to fit into enzyme active sites or receptor binding pockets, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Adamantane: The parent compound of 2-Methyladamantane, characterized by its similar cage-like structure but without the methyl group.

1-Methyladamantane: Another derivative with a methyl group at a different position on the adamantane structure.

2-Methyleneadamantane: A precursor in the synthesis of this compound, featuring a double bond at the 2-position.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability compared to other adamantane derivatives. Its methyl group at the 2-position influences its chemical behavior, making it a valuable compound in various applications .

Biologische Aktivität

2-Methyladamantane, a derivative of adamantane, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its rigid bicyclic structure, which contributes to its stability and lipophilicity. This structure enhances its ability to cross biological membranes, making it a candidate for various therapeutic applications.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against orthopoxviruses. A study demonstrated that derivatives containing this compound showed significant inhibitory activity with IC50 values ranging from 0.6 to 14.4 μM, outperforming the reference drug cidofovir (IC50: 40 μM) in terms of selectivity index .

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated potent activity against cervical (HeLa) and breast (MCF-7) cancer cell lines, with IC50 values less than 10 μM. Moderate activity was observed against colorectal (HCT-116) and hepatocellular (HepG-2) cancer cells, while weak activity was noted against prostate cancer (PC-3) cells .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The lipophilic nature of this compound enhances its interaction with cellular membranes, facilitating drug delivery across the blood-brain barrier (BBB) .

- Receptor Modulation : It has been suggested that adamantane derivatives can modulate sigma receptors in the central nervous system (CNS), which may contribute to their therapeutic effects in neurodegenerative diseases .

Study on Antiviral Efficacy

A notable study investigated the antiviral efficacy of adamantane derivatives, including this compound. The findings revealed that these compounds exhibited a higher selectivity index compared to traditional antiviral agents, indicating their potential as effective antiviral therapies .

Cancer Cell Line Assessment

A comprehensive assessment of the antiproliferative activity against various human tumor cell lines demonstrated that this compound derivatives showed promising results. The study utilized the MTT assay to evaluate cell viability and established a correlation between chemical structure modifications and biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Antiviral | Orthopoxvirus | 0.6 - 14.4 | Higher than cidofovir |

| Anticancer | HeLa | <10 | Not specified |

| Anticancer | MCF-7 | <10 | Not specified |

| Anticancer | HCT-116 | Moderate | Not specified |

| Anticancer | HepG-2 | Moderate | Not specified |

| Anticancer | PC-3 | Weak | Not specified |

Eigenschaften

IUPAC Name |

2-methyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMODAALDMAYACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220265 | |

| Record name | 2-Methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-56-1 | |

| Record name | 2-Methyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.